4-ethyl-N-(3-fluorophenyl)benzamide

Lipophilicity Drug Design ADME

Researchers require precise benzamide analogs to maintain assay reproducibility. 4-Ethyl-N-(3-fluorophenyl)benzamide (CAS 842119-48-6) provides a defined scaffold with mid-range lipophilicity (LogP 1.6) and meta-fluoro substitution. - Ideal for SAR studies comparing fluorine position effects. - Moderate H-bond capacity (2 donors, 2 acceptors) allows flexible binding interactions. - Reliable supply with ≥98% purity ensures consistent experimental outcomes. Bulk quantities available for multi-step synthesis programs.

Molecular Formula C15H14FNO
Molecular Weight 243.28 g/mol
Cat. No. B290441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-(3-fluorophenyl)benzamide
Molecular FormulaC15H14FNO
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F
InChIInChI=1S/C15H14FNO/c1-2-11-6-8-12(9-7-11)15(18)17-14-5-3-4-13(16)10-14/h3-10H,2H2,1H3,(H,17,18)
InChIKeyIWGCEDMWBBKMOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-ethyl-N-(3-fluorophenyl)benzamide Procurement Guide


4-ethyl-N-(3-fluorophenyl)benzamide (CAS 842119-48-6) is a synthetic benzamide derivative with the molecular formula C15H14FNO and a molecular weight of 243.28 g/mol . It is characterized by an ethyl group at the para position of the benzoyl ring and a fluorine atom at the meta position of the aniline ring. This compound serves as a versatile scaffold in medicinal chemistry and chemical biology, primarily used as a research tool or synthetic intermediate . The following guide provides a comparative analysis against close analogs to inform procurement decisions.

4-ethyl-N-(3-fluorophenyl)benzamide Substitution Risks


Benzamide derivatives are not freely interchangeable due to the significant impact of subtle structural modifications on their physicochemical and biological properties. The specific positioning of the 4-ethyl and 3-fluoro substituents on 4-ethyl-N-(3-fluorophenyl)benzamide directly influences its lipophilicity, hydrogen bonding capacity, and electronic distribution . These factors are critical in determining target binding affinity, cellular permeability, and overall drug-likeness. Substituting this compound with an analog that has a different substitution pattern or additional heteroatoms can lead to altered pharmacokinetics, off-target effects, or complete loss of activity in a given assay, compromising research reproducibility and experimental outcomes .

4-ethyl-N-(3-fluorophenyl)benzamide Key Differentiators


LogP Comparison: 4-Ethoxy Analog

4-ethyl-N-(3-fluorophenyl)benzamide exhibits a significantly lower lipophilicity (LogP = 1.6) compared to its 4-ethoxy substituted analog, 4-ethoxy-N-(3-fluorophenyl)benzamide (LogP = 3.69) . This difference of over two log units indicates that the target compound is considerably more hydrophilic.

Lipophilicity Drug Design ADME

LogP Comparison: Unsubstituted Parent

The target compound's LogP of 1.6 is notably lower than that of the unsubstituted parent, N-(3-fluorophenyl)benzamide, which has a reported LogP of 3.11 [1]. This indicates that the addition of the 4-ethyl group substantially decreases lipophilicity.

Lipophilicity ADME Medicinal Chemistry

Rotatable Bond Count vs. Parent

4-ethyl-N-(3-fluorophenyl)benzamide possesses 3 rotatable bonds, while the unsubstituted parent N-(3-fluorophenyl)benzamide has 2 rotatable bonds . This additional rotatable bond, due to the 4-ethyl group, increases the compound's conformational flexibility.

Molecular Flexibility Drug Design Conformational Analysis

Fluorine Substitution & Drug-Likeness

In benzamide-based HDAC inhibitors, the introduction of a fluoro group on the benzamide ring has been shown to decrease antitumor activity compared to non-fluorinated analogs [1]. This class-level finding underscores the importance of the fluorine atom's position and its effect on biological activity.

Drug-Likeness Medicinal Chemistry SAR

4-ethyl-N-(3-fluorophenyl)benzamide Applications


Lead Optimization in Medicinal Chemistry

This compound is ideal for structure-activity relationship (SAR) studies aimed at fine-tuning lipophilicity and conformational flexibility. Its LogP of 1.6 offers a mid-range lipophilicity profile distinct from more hydrophobic analogs like 4-ethoxy-N-(3-fluorophenyl)benzamide (LogP 3.69), making it a valuable comparator for assessing the impact of lipophilicity on target binding and ADME properties.

Chemical Biology Probe Development

The specific substitution pattern of 4-ethyl-N-(3-fluorophenyl)benzamide can serve as a starting point for developing chemical probes. Its conformational flexibility, due to the 4-ethyl group, may be advantageous in target fishing or protein interaction studies where a less rigid scaffold is required.

Synthetic Intermediate for Complex Molecules

As a benzamide building block, this compound can be used in multi-step synthesis to introduce the 4-ethyl-N-(3-fluorophenyl)benzamide motif into larger, more complex molecules. Its moderate lipophilicity and hydrogen bonding capacity (2 H-bond donors, 2 H-bond acceptors) make it a versatile intermediate in organic synthesis.

Comparative Fluorine Substitution Studies

Given the known impact of fluorine substitution on biological activity, this compound is a suitable candidate for studies comparing the effects of fluorine placement (ortho, meta, para) on benzamide activity. It can be directly compared to its 2-fluoro and 4-fluoro substituted isomers to elucidate structure-activity relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-ethyl-N-(3-fluorophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.